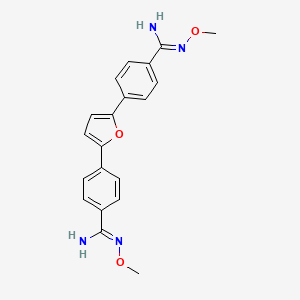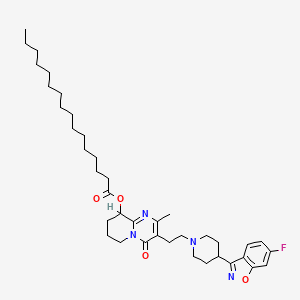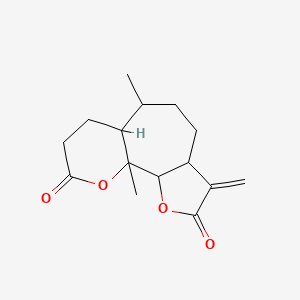
Pamaquine
Vue d'ensemble
Description
Le pamaquine est un médicament de la famille des 8-aminoquinoléines qui a été utilisé historiquement pour le traitement du paludisme. Il s'agissait du deuxième médicament antipaludique synthétique à être découvert, après le bleu de méthylène. Le this compound est efficace contre les hypnozoïtes des paludismes récurrents tels que Plasmodium vivax et Plasmodium ovale, et il est également efficace contre les stades érythrocytaires des quatre paludismes humains . En raison de sa toxicité plus élevée et de son efficacité inférieure par rapport à la primaquine, le this compound n'est plus utilisé de manière courante .
Applications De Recherche Scientifique
Le pamaquine a été utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Le this compound sert de composé modèle pour étudier la synthèse et la réactivité des 8-aminoquinoléines.
Biologie : La recherche sur le this compound a fourni des informations sur la biologie des parasites du paludisme et les mécanismes des médicaments antipaludiques.
Médecine : Bien qu'il ne soit plus largement utilisé, l'utilisation historique du this compound a contribué au développement de médicaments antipaludiques plus efficaces et plus sûrs.
Industrie : Les méthodes de synthèse et de production du this compound ont éclairé les pratiques industrielles pour la fabrication de composés similaires
5. Mécanisme d'action
Le mécanisme d'action exact du this compound n'est pas entièrement compris. On pense qu'il génère des espèces réactives de l'oxygène qui endommagent les structures cellulaires du parasite du paludisme. Le this compound peut également interférer avec la fonction mitochondriale du parasite, conduisant à un épuisement énergétique et à la mort du parasite .
Mécanisme D'action
Target of Action
Pamaquine, an 8-aminoquinoline, is an antimalarial drug that primarily targets the hypnozoites of the relapsing malarias (P. vivax and P. ovale) and the erythrocytic stages of all four human malarias . The hypnozoites are dormant forms of the malaria parasite in the liver, and the erythrocytic stages refer to the life cycle phase of the parasite when it infects red blood cells .
Mode of Action
It is thought to generatereactive oxygen species that damage the parasite’s cellular structures . It may also interfere with the electron transport in the parasite or bind to and alter the properties of protozoal DNA . This interaction with its targets leads to the death of the parasite, thereby stopping the infection from continuing .
Biochemical Pathways
This compound’s action affects the biochemical pathways of the malaria parasite. The major metabolite detected in the parasite after this compound administration is primaquine-5,6-orthoquinone , which is formed by oxidative demethylation of 5-hydroxyprimaquine . This metabolite reflects the pathway yielding putative active and haematotoxic metabolites of this compound .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized in the liver, and its efficacy and toxicity have been linked to its reactive metabolites . These metabolites are primarily formed through the action of cytochrome P450-mediated pathways . .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the malaria parasite. By generating reactive oxygen species and possibly interfering with the electron transport in the parasite, this compound disrupts the parasite’s cellular structures and energy supply, leading to its death . This stops the infection from continuing and allows the person to recover .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antimalarial drugs can potentiate the action of this compound . .
Analyse Biochimique
Biochemical Properties
Pamaquine interacts with various enzymes, proteins, and other biomolecules. It undergoes metabolic activation to elicit activity against both liver stage parasites and gametocytes . The major pathways for this compound metabolism in humans involve direct conjugation, hydroxylation, and oxidative deamination .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The antimalarial activity of this compound against liver stages depends on host CYP2D6 status .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound involves a two-step biochemical relay .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is critical for understanding its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations for its use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It affects metabolic flux or metabolite levels . This compound is metabolized in humans via three pathways: direct glucuronide/glucose/carbamate/acetate conjugation, hydroxylation at different positions on the quinoline ring, and oxidative deamination .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are critical for understanding its therapeutic efficacy. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Le pamaquine est synthétisé par un processus en plusieurs étapes. La synthèse commence par la réaction de la 1-chloro-4-pentanone avec la diméthylamine, suivie d'une condensation avec la 8-aminoquinoléine . Les conditions de réaction impliquent généralement l'utilisation de solvants et de catalyseurs pour faciliter les transformations chimiques. Les méthodes de production industrielles peuvent impliquer l'optimisation de ces conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Le pamaquine subit différents types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans certaines conditions, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier le cycle quinoléique ou d'autres groupes fonctionnels dans le this compound.
Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. .
Comparaison Avec Des Composés Similaires
Le pamaquine est étroitement lié à d'autres composés de la famille des 8-aminoquinoléines, tels que la primaquine et la tafenoquine.
Propriétés
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWMSOQOSJFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride) | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862331 | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-92-9 | |
| Record name | Pamaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMAQUINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pamaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pamaquine exert its antimalarial activity?
A1: While the precise mechanism remains to be fully elucidated, this compound's activity is thought to stem from its interference with the parasite's metabolic processes. Evidence suggests that this compound and its metabolites can:
- Generate reactive oxygen species: These reactive species can damage parasite proteins and DNA, leading to parasite death. [, , ]
- Inhibit parasite growth: this compound may disrupt essential metabolic pathways within the parasite, hindering its growth and replication. [, , ]
Q2: What is the role of this compound metabolites in its activity?
A2: Research suggests that some metabolites of this compound, particularly those formed in the liver, exhibit greater antimalarial activity and toxicity compared to the parent drug. [, ] These metabolites may contribute significantly to both the therapeutic and adverse effects of this compound. [, , ]
Q3: Does this compound target specific stages of the malaria parasite lifecycle?
A3: this compound exhibits activity against both the erythrocytic and exoerythrocytic stages of certain Plasmodium species, particularly Plasmodium vivax and Plasmodium falciparum. [, , ] This dual activity makes it potentially useful for both treatment and prevention of malaria. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H29N3O and a molecular weight of 315.44 g/mol.
Q5: What spectroscopic techniques have been employed to characterize this compound?
A5: Researchers have utilized various spectroscopic techniques to analyze this compound, including ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy. [, , ] UV-Vis spectroscopy helps determine the drug's concentration in solutions, while fluorescence spectroscopy is particularly useful for studying this compound's binding to proteins and DNA. [, ]
Q6: What are the main concerns regarding this compound's toxicity?
A6: this compound can cause significant adverse effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These effects include:
- Hemolytic anemia: this compound can trigger the destruction of red blood cells, leading to anemia. [, , ]
- Methemoglobinemia: This condition arises when this compound metabolites oxidize hemoglobin, rendering it unable to carry oxygen efficiently. [, ]
Q7: Has resistance to this compound been reported?
A7: While not as widespread as with other antimalarials, resistance to this compound has been observed. The mechanisms of resistance are not fully understood, but may involve alterations in parasite drug uptake or metabolism. [, ]
Q8: What is the current research focus regarding this compound?
A8: Although this compound is no longer widely used clinically, research continues to explore:
- Drug interactions: Understanding how this compound interacts with other drugs, particularly those metabolized by the same enzymes. [, ]
- Resistance mechanisms: Identifying the specific genetic and biochemical changes that contribute to this compound resistance. []
- Novel drug development: Using this compound's structure and properties as a basis for designing safer and more effective antimalarials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















